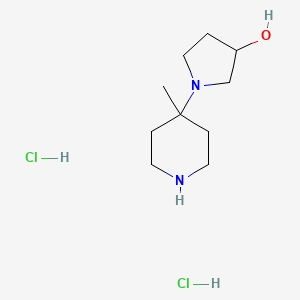
1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride
Descripción general
Descripción
1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride, commonly known as MPP+, is a synthetic molecule used in laboratory research to study the effects of neurotoxicity. It is a derivative of pyrrolidinol, a naturally occurring compound found in the brain. MPP+ has been used in research to study Parkinson's Disease, Huntington's Disease, and other neurological disorders.
Aplicaciones Científicas De Investigación
MPP+ has been used extensively in scientific research to study the effects of neurotoxicity. It has been used to study the effects of oxidative stress on neurons, as well as the role of free radicals in the development of neurological disorders such as Parkinson's Disease and Huntington's Disease. MPP+ has also been used to study the effects of excitotoxicity, a process by which excessive stimulation of neurons leads to their death.
Mecanismo De Acción
MPP+ is believed to act on the dopamine transporter (DAT) to inhibit the uptake of dopamine into cells. This leads to an increase in the amount of dopamine in the synaptic cleft, resulting in excitotoxicity and ultimately cell death. In addition, MPP+ has been shown to induce oxidative stress, which can lead to further damage to neurons.
Biochemical and Physiological Effects
MPP+ has been shown to induce oxidative stress, leading to the production of free radicals and subsequent damage to cells. It has also been shown to inhibit the uptake of dopamine, resulting in an increase in the amount of dopamine in the synaptic cleft. This can lead to excitotoxicity, resulting in cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPP+ in laboratory research include its stability, low cost, and ease of synthesis. In addition, MPP+ has been shown to be an effective tool for studying the effects of neurotoxicity and oxidative stress. The main limitation of using MPP+ is that it is not a naturally occurring compound, and thus its effects may not be identical to those of other neurotoxic agents.
Direcciones Futuras
As research into the effects of MPP+ continues, there are several potential future directions that could be explored. These include further research into the mechanisms of action of MPP+, as well as the development of methods to reduce its toxicity. Additionally, further research into the potential therapeutic applications of MPP+ could be explored, such as its use in the treatment of neurological disorders. Finally, further research into the potential side effects of MPP+ could be conducted, as well as research into methods to reduce these side effects.
Propiedades
IUPAC Name |
1-(4-methylpiperidin-4-yl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-10(3-5-11-6-4-10)12-7-2-9(13)8-12;;/h9,11,13H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQKGGRXDWHXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N2CCC(C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487326.png)
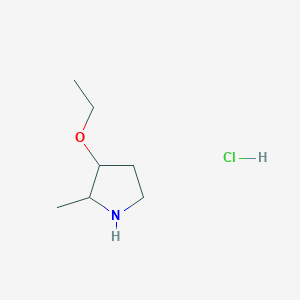
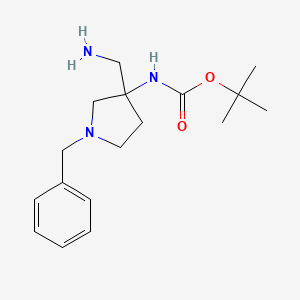
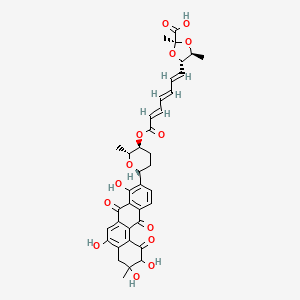
![6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487333.png)
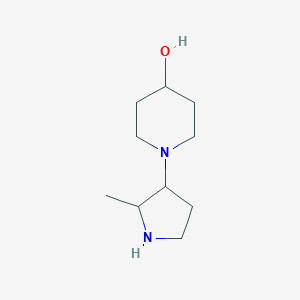

![8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487336.png)

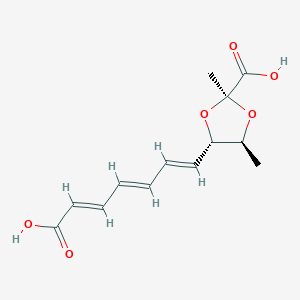
![6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe](/img/structure/B1487345.png)
![2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate](/img/structure/B1487346.png)